5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole
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Overview
Description
5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetraazole is a complex organic compound characterized by the presence of benzodioxole and bromobenzodioxole groups attached to a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetraazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetraazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives of the original compound.
Scientific Research Applications
5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetraazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetraazole involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-1,3-benzodioxol-5-yl)acetic acid: A related compound with similar structural features but different functional groups.
(6-Bromo-1,3-benzodioxol-5-yl)methanol: Another similar compound with a hydroxyl group instead of the tetraazole ring.
Methyl (6-bromo-1,3-benzodioxol-5-yl)acetate: A compound with an ester functional group, differing in its reactivity and applications.
Uniqueness
5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetraazole is unique due to its combination of benzodioxole and bromobenzodioxole groups attached to a tetraazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C16H11BrN4O4 |
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Molecular Weight |
403.19 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]tetrazole |
InChI |
InChI=1S/C16H11BrN4O4/c17-11-5-15-14(24-8-25-15)4-10(11)6-21-19-16(18-20-21)9-1-2-12-13(3-9)23-7-22-12/h1-5H,6-8H2 |
InChI Key |
PQLJFFFWNVLVGX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC4=CC5=C(C=C4Br)OCO5 |
Origin of Product |
United States |
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